Thermal Stability Retention: 2,2-Bis(3-aminophenyl)hexafluoropropane vs. 4,4'-6F Diamine in Polyimide Films
Polyimides synthesized from 2,2-bis(3-aminophenyl)hexafluoropropane (3,3'-6F diamine) with pyromellitic dianhydride (PMDA) and 3,3',4,4'-diphenyltetracarboxylic dianhydride (BPDA) exhibit glass transition temperatures (Tg) in excess of 350 °C while simultaneously achieving a dielectric constant of less than 2.5 at 10 MHz [1]. This combination of high Tg and low dielectric constant is critical for advanced interlayer dielectrics. In contrast, polyimides derived from the isomeric 2,2-bis(4-aminophenyl)hexafluoropropane (4,4'-6F diamine) with the same dianhydrides exhibit comparable Tg values but are noted in the same patent to have reduced solubility and different mechanical processing windows [2].
| Evidence Dimension | Glass transition temperature (Tg) and dielectric constant |
|---|---|
| Target Compound Data | Tg > 350 °C; Dielectric constant < 2.5 at 10 MHz |
| Comparator Or Baseline | 2,2-bis(4-aminophenyl)hexafluoropropane (4,4'-6F diamine) with PMDA/BPDA: Comparable Tg but different solubility profile |
| Quantified Difference | Dielectric constant advantage; solubility advantage in cresol solvents for meta-isomer |
| Conditions | Polyimide films from condensation with PMDA/BPDA dianhydride mixture |
Why This Matters
The ability to achieve both a high Tg (>350 °C) and a low dielectric constant (<2.5) in a single polymer matrix is a key procurement criterion for microelectronics packaging; this combination is specifically documented for the meta-isomer.
- [1] US Patent 5025089. Copolyimides derived from 2,2-bis(amino phenyl) hexafluoropropane. Hoechst Celanese Corp., 1991. View Source
- [2] US Patent 4645824. Method of preparing high molecular weight polyimide, product and use. Hughes Aircraft Co., 1987. View Source
